
2-Chloro-1-phenylethanol
Overview
Description
2-Chloro-1-phenylethanol is an organic compound with the molecular formula C8H9ClO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is characterized by a phenyl group attached to a carbon atom that is also bonded to a hydroxyl group and a chlorine atom. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1-phenylethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of α-chloroacetophenone using an alcohol dehydrogenase enzyme. This method is followed by base-induced ring closure to produce enantiopure this compound . Another method involves the reduction of phenacyl chloride followed by amination of the resulting chloro alcohol .
Industrial Production Methods: In industrial settings, this compound is often produced through continuous preparation systems. These systems involve the sequential chlorination, ring-opening, and ring-closing reactions of starting materials under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloroacetophenone.
Reduction: It can be reduced to 2-chlorophenylethane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: 2-Chloroacetophenone.
Reduction: 2-Chlorophenylethane.
Substitution: Depending on the nucleophile, products can include 2-hydroxy-1-phenylethanol or 2-amino-1-phenylethanol.
Scientific Research Applications
Pharmaceutical Intermediate
2-Chloro-1-phenylethanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of R-chlorprenaline, a selective beta-2 adrenergic receptor agonist effective for treating bronchitis and asthma. Research has demonstrated that Saccharomyces cerevisiae B5 can be employed for the stereoselective reduction of 2'-chloroacetophenone to (R)-2'-chloro-1-phenylethanol, achieving high yields and enantiomeric excess under optimized conditions (pH 8.0, 25°C) .
Biocatalysis
The biocatalytic conversion of this compound has been extensively studied for its potential to improve synthetic processes in the pharmaceutical industry. Enzymatic reactions using engineered enzymes have shown enhanced enantioselectivity and catalytic efficiency. For instance, specific mutants of halohydrin dehalogenase have been developed to increase the yield of (S)-2-chloro-1-phenylethanol significantly, demonstrating the potential for tailored biocatalysts in producing optically active compounds .
Enantioselective Synthesis
The enantioselective synthesis of this compound is critical for producing pharmaceuticals with specific therapeutic effects. Studies have indicated that certain enzyme mutations can drastically improve the enantioselectivity towards this compound. For example, specific double mutants exhibited a two-fold improvement in R-enantioselectivity without compromising enzyme activity . The ability to produce both enantiomers with high purity is vital for developing drugs with fewer side effects.
Chemical Reactions and Transformations
This compound can undergo various chemical transformations, including oxidation to form acetophenone or other derivatives. Research has shown that reaction conditions such as temperature and catalyst concentration significantly influence the conversion rates and product yields . The compound's intramolecular hydrogen bonding characteristics can also affect its reactivity and stability during these transformations .
Case Study 1: Enzymatic Production of R-Chlorprenaline
In a study published by PubMed, researchers demonstrated the effective use of Saccharomyces cerevisiae B5 in converting 2'-chloroacetophenone to (R)-2'-chloro-1-phenylethanol with an increased yield from 17% to 74% through optimized conditions involving ethanol as a co-substrate . This research highlights the economic viability of using biocatalysis in pharmaceutical production.
Case Study 2: Directed Evolution of Halohydrin Dehalogenase
Another significant study explored the directed evolution of halohydrin dehalogenase to enhance its catalytic efficiency towards (S)-2-chloro-1-phenylethanol. The study reported a mutant with a catalytic efficiency that was 100-fold higher than that of the wild-type enzyme, showcasing the potential for engineered enzymes in chiral synthesis .
Mechanism of Action
The mechanism of action of 2-chloro-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, it acts as a substrate for alcohol dehydrogenase, leading to the formation of enantiopure products . The presence of the chlorine atom and hydroxyl group allows it to participate in various nucleophilic and electrophilic reactions, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-Phenylethanol: Similar structure but lacks the chlorine atom.
2-Chloro-1-phenylethane: Similar structure but lacks the hydroxyl group.
2-Hydroxy-1-phenylethanol: Similar structure but has a hydroxyl group instead of a chlorine atom.
Uniqueness: 2-Chloro-1-phenylethanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Q & A
Basic Questions
Q. How can (R)-2-chloro-1-phenylethanol be synthesized with high enantiomeric excess (ee)?
- Methodological Answer : Three primary approaches are widely used:
- Asymmetric Transfer Hydrogenation : Ru(OTf)(S,S)-Tsdpen catalysts enable hydrogenation of phenacyl chloride derivatives at S/C ratios up to 1000, achieving 98% ee for (R)-2-chloro-1-phenylethanol .
- Enzymatic Reduction : Immobilized Saccharomyces cerevisiae cells reduce β-chloroacetophenone in hexane, yielding (R)-2-chloro-1-phenylethanol with 78–79% ee at 20–30°C .
- CBS Reduction : NaBH₄/Me₂SO₄/(S)-Me-CBS reduces prochiral ketones to (R)-2-chloro-1-phenylethanol (96% ee), validated by chiral HPLC .
Q. What analytical techniques validate enantiomeric excess in 2-chloro-1-phenylethanol?
- Methodological Answer :
- Chiral HPLC : A Daicel OD column with n-hexane/2-propanol (98:2) eluent at 0.6 mL/min flow rate resolves enantiomers, with UV detection at 254 nm .
- NMR Spectroscopy : Distinct splitting patterns in ¹H NMR (e.g., δ 4.90 ppm for the chiral center) confirm stereochemistry .
Q. Why does this compound exhibit reversed stereoselectivity in Prelog rule applications?
- Methodological Answer : The Prelog rule prioritizes substituents by Cahn-Ingold-Prelog (CIP) sequence. In (S)-1-phenylethanol dehydrogenase (PEDH), the chlorine atom’s higher priority in this compound reverses the configuration, favoring (R)-enantiomer formation. Docking studies confirm altered substrate binding .
Advanced Research Questions
Q. How does protein engineering enhance halohydrin dehalogenase enantioselectivity for this compound resolution?
- Methodological Answer :
- Key Residues : Saturation mutagenesis of V136, L141, and N178 in HheA2 improved (S)-selectivity (E > 200) . In HheC, T134V + L142M mutations increased (R)-selectivity (E = 10⁴) by reducing Kₘ for (R)-enantiomers .
- Structural Insights : MD simulations and docking reveal that mutations alter substrate binding pockets, modulating Kₘ and kₐₜ values. For example, HheC N176A disrupts hydrogen bonding, favoring (S)-enantiomer binding .
Q. What coenzyme regeneration strategies improve biocatalytic synthesis of (R)-2-chloro-1-phenylethanol?
- Methodological Answer :
- GdhA/AdhS Co-Expression : Co-expressing glutamate dehydrogenase (GdhA) with alcohol dehydrogenase (AdhS) in E. coli regenerates NADH, tripling conversion efficiency (465 U/L vs. 155 U/L without GdhA) .
- Optimization : Adjusting induction temperature (25°C) and IPTG concentration (0.2 mM) maximizes enzyme activity (694 U/g for GdhA) .
Q. How does dynamic kinetic resolution (DKR) achieve high-yield epoxides from this compound?
- Methodological Answer :
- Racemisation Catalyst : Cationic iridacycle 3 (5 mol%) racemizes (R)-2-chloro-1-phenylethanol at RT, enabling continuous enzymatic resolution .
- Enzymatic Coupling : HheC C153S/W249F mutant resolves racemic substrate into epoxides (up to 98% ee) in one-pot reactions with NaHCO₃ buffer (pH 8.5) .
Q. What mechanisms govern hydride transfer in anaerobic sediment-mediated reduction of 2-chloroacetophenone to this compound?
- Methodological Answer :
- Enantioselective Pathways : Freshwater sediments favor hydride transfer (yielding (R)-2-chloro-1-phenylethanol, 90% ee) via chiral reductases, while marine sediments prefer electron transfer .
- Temperature Sensitivity : Enzyme-mediated hydride transfer is suppressed above 40°C, confirmed by diminished (R)-enantiomer production .
Q. How do mutations in halohydrin dehalogenases alter catalytic efficiency (kₐₜ/Kₘ) for this compound?
- Methodological Answer :
- HheC Mutants : T134V + L142M reduces Kₘ for (R)-enantiomers from 0.5 mM to 0.02 mM, increasing kₐₜ/Kₘ from 33,000 to 1.5×10⁶ s⁻¹M⁻¹ .
- HheA2 N178A : Lowers Kₘ for (S)-enantiomers by 5-fold (0.8 mM → 0.16 mM), enhancing catalytic efficiency 6-fold .
Q. Contradictions and Resolutions
- Prelog Rule Exception : While PEDH typically follows the Prelog rule, this compound’s R-configuration arises from CIP priority inversion, validated by docking studies .
- Enzyme vs. Chemical Catalysis : Chemical methods (e.g., iridacycles) enable racemisation but require base activation , whereas enzymatic systems (e.g., HheC mutants) achieve high selectivity without additives .
Properties
IUPAC Name |
2-chloro-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCQSILTDPAWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937321 | |
Record name | 2-Chloro-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-30-2 | |
Record name | α-(Chloromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1674-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-phenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-phenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-1-PHENYLETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78M3294M16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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